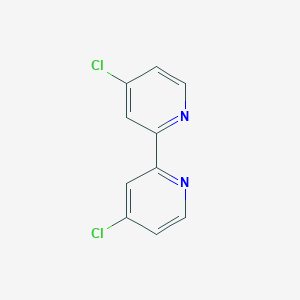

4,4'-Dichloro-2,2'-bipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-(4-chloropyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSRTSGCWBPLQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170096 | |

| Record name | 4,4'-Dichloro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1762-41-0 | |

| Record name | 4,4'-Dichloro-2,2'-bipyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001762410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dichloro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Dichloro-2,2'-bipyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-dichloro-2,2'-bipyridine, a key heterocyclic compound with significant applications in medicinal chemistry, materials science, and catalysis. This document details its chemical and physical properties, provides an in-depth look at its synthesis and purification protocols, and explores its role as a versatile building block in the development of novel therapeutic agents and functional materials. Particular emphasis is placed on its utility in the formation of transition metal complexes with potent anti-cancer activity and unique catalytic capabilities.

Introduction

This compound, with the CAS Number 1762-41-0 , is a chlorinated derivative of 2,2'-bipyridine. Its structure, featuring two pyridine rings linked at the 2 and 2' positions with chlorine atoms at the 4 and 4' positions, endows it with unique electronic and coordination properties.[1] These characteristics make it a highly valuable intermediate in organic synthesis. The presence of chlorine atoms allows for facile functionalization through nucleophilic substitution or cross-coupling reactions, enabling the synthesis of a wide array of derivatives with tailored properties.[1] This versatility has led to its widespread use in the development of ligands for transition metal complexes, which are crucial in fields ranging from catalysis to drug development.[1]

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1762-41-0 | |

| Molecular Formula | C₁₀H₆Cl₂N₂ | [2] |

| Molecular Weight | 225.07 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 133-136 °C | |

| Boiling Point | 333.7 °C at 760 mmHg (Predicted) | |

| Solubility | Soluble in many organic solvents. | |

| InChI Key | UBSRTSGCWBPLQF-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the nickel-catalyzed homocoupling of 2-chloro-4-halopyridines.[3][4] Another approach is the reaction of 2,2'-bipyridine N,N'-dioxide with a chlorinating agent.

Protocol: Nickel-Catalyzed Homocoupling

This procedure is adapted from established methods for the synthesis of substituted bipyridines.[3][4][5]

Materials:

-

2-chloro-4-bromopyridine

-

Nickel(II) chloride (NiCl₂)

-

Triphenylphosphine (PPh₃)

-

Zinc powder (Zn)

-

Anhydrous Tetrahydrofuran (THF)

-

Ammonium chloride (NH₄Cl) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add NiCl₂ (5 mol%) and PPh₃ (10 mol%).

-

Evacuate the flask and backfill with nitrogen three times.

-

Add anhydrous THF, followed by zinc powder (2.5 equivalents).

-

To this stirring suspension, add a solution of 2-chloro-4-bromopyridine (1 equivalent) in anhydrous THF dropwise over 30 minutes.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated NH₄Cl solution.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by either recrystallization or column chromatography.

Protocol: Recrystallization

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If any insoluble impurities are present, filter the hot solution.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol: Column Chromatography [6][7][8][9][10]

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica gel with the adsorbed product onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 0% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the bipyridine core. Due to the symmetry of the molecule, a specific pattern of doublets and triplets will be observed.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display signals corresponding to the different carbon environments in the molecule, including the carbon atoms attached to chlorine.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands for the C-Cl, C=C, and C=N stretching vibrations within the molecule.

Applications in Research and Drug Development

Ligand for Metal Complexes in Catalysis

This compound is a widely used ligand in coordination chemistry. Its complexes with transition metals, particularly ruthenium, exhibit significant catalytic activity in various organic transformations. The electronic properties of the bipyridine ligand can be fine-tuned by the chloro substituents, which in turn influences the catalytic performance of the metal center. Ruthenium complexes bearing substituted bipyridine ligands are of great interest for their potential in dye-sensitized solar cells and photochemistry, where the electron-withdrawing groups help to stabilize metal-to-ligand charge transfer states.

Intermediate in Pharmaceutical Synthesis

The versatile reactivity of this compound makes it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. The chlorine atoms can be readily displaced to introduce a variety of functional groups, allowing for the construction of diverse molecular scaffolds.

Anti-Cancer Drug Development

A particularly promising application of this compound is in the development of novel anti-cancer agents. Platinum(II) complexes incorporating this compound and its derivatives have shown significant cytotoxic activity against various cancer cell lines, including those resistant to cisplatin.[11] These complexes can induce cancer cell death through apoptosis.[12][13][14]

Signaling Pathway of Apoptosis Induction

Studies on platinum complexes with substituted bipyridine ligands suggest that they can trigger apoptosis through multiple pathways. One proposed mechanism involves the induction of DNA damage, which activates downstream signaling cascades. For instance, a polyfluorinated bipyridine-modified cisplatin analogue was found to trigger cell death through the PARP/Bax/Bcl-2 apoptosis and LC3-related autophagy pathway.[11]

Conclusion

This compound is a versatile and highly valuable compound for researchers in both academia and industry. Its unique structural and electronic properties, coupled with its synthetic accessibility, make it an important building block for the creation of advanced materials, efficient catalysts, and novel therapeutic agents. The continued exploration of its chemistry and applications, particularly in the realm of medicinal chemistry, holds great promise for the development of next-generation cancer therapies.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C10H6Cl2N2 | CID 137200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rnlkwc.ac.in [rnlkwc.ac.in]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 9. orgsyn.org [orgsyn.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Preclinical Therapeutic Assessment of a New Chemotherapeutics [Dichloro(4,4’-Bis(2,2,3,3-Tetrafluoropropoxy) Methyl)-2,2’-Bipryridine) Platinum] in an Orthotopic Patient-Derived Xenograft Model of Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 4,4'-diether-2,2'-bipyridine cisplatin analogues are more effective than cisplatin at inducing apoptosis in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Platinum-based metal complexes as chloride transporters that trigger apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Photoactive platinum diimine complexes showing induced cancer cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 4,4'-dichloro-2,2'-bipyridine

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-dichloro-2,2'-bipyridine

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₁₀H₆Cl₂N₂.[1] Its structure consists of two pyridine rings linked at the 2 and 2' positions, with chlorine atoms substituted at the 4 and 4' positions. This substitution pattern endows the molecule with unique electronic and steric properties, making it a valuable building block in various fields of chemical research and development.[2]

Primarily, this compound serves as a versatile ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals.[2][3] The chlorine atoms are effective leaving groups, allowing for further functionalization through nucleophilic substitution or cross-coupling reactions.[2] This reactivity is leveraged by medicinal chemists to synthesize complex molecules with potential therapeutic applications and by materials scientists to develop novel luminescent materials, sensors, and catalysts.[2] This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and visual workflows to aid researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental are summarized below. These parameters are critical for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆Cl₂N₂ | [1] |

| Molecular Weight | 225.07 g/mol | [1][4][5] |

| Appearance | Off-white to tan powder/solid | |

| Melting Point | 130 °C | [4] |

| Boiling Point | 333.7 ± 37.0 °C (Predicted) | [4] |

| LogP (Octanol-Water Partition Coefficient) | 3.45 / 2.12 | [1][6] |

| Water Solubility | Slightly soluble | |

| pKa (Predicted) | pK₁: 3.17, pK₂: 4.82 (for 4,4'-bipyridine) |

Experimental Protocols and Workflows

Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are generalized from standard laboratory techniques.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

Experimental Protocol:

-

Sample Preparation: A small amount of the dry, solid this compound is finely crushed and packed into a capillary tube to a height of 1-2 mm.[7] The tube is tapped gently to ensure dense packing.[8]

-

Apparatus Setup: The capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).

-

Heating: The sample is heated rapidly to obtain an approximate melting range. The apparatus is then cooled to at least 20°C below this range.[8] A second, more precise measurement is performed with a slow heating rate of approximately 1-2°C per minute.[8]

-

Data Recording: The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.[9]

Workflow for Melting Point Determination:

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given solvent at a specific temperature.[10]

Experimental Protocol:

-

Solvent Preparation: A known volume of the chosen solvent (e.g., water, ethanol, DMSO) is placed in a test tube or vial and allowed to equilibrate at a constant temperature.[10]

-

Solute Addition: A pre-weighed amount of this compound is added to the solvent in small increments.[11]

-

Equilibration: After each addition, the mixture is vigorously agitated (e.g., shaken or stirred) until the solid is completely dissolved or until saturation is reached (i.e., solid material remains undissolved).[11][12]

-

Observation: The point of saturation is carefully noted.

-

Quantification (for quantitative analysis): If an exact solubility value is required, the saturated solution is filtered to remove excess solid. The concentration of the dissolved compound in the filtrate is then determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.[13]

Workflow for Solubility Determination:

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like a bipyridine, it refers to the pKa of its conjugate acid. Potentiometric titration is a common and precise method for its determination.[14][15]

Experimental Protocol:

-

Solution Preparation: A precise quantity of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture) to create a solution of known concentration (e.g., 1 mM).[16] The solution's ionic strength is kept constant using an inert salt like KCl.[16]

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[16]

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added to the sample solution in small, precise increments using a burette.[16]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[16]

-

Data Analysis: The collected data (pH vs. volume of titrant added) is plotted to generate a titration curve. The pKa is determined from the inflection point of this curve, which corresponds to the point of half-neutralization.[15]

Workflow for pKa Determination via Potentiometric Titration:

LogP Determination

The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.[17]

Experimental Protocol:

-

Phase Preparation: Equal volumes of n-octanol and a buffer solution (typically PBS at pH 7.4) are mixed and shaken vigorously to mutually saturate the two phases.[18] The mixture is then allowed to separate completely.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (or added as a stock solution in a solvent like DMSO).[18] The mixture is then shaken for a set period (e.g., 1 hour) to allow the compound to partition between the octanol and aqueous layers.[18]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Analysis: A sample is carefully taken from each phase. The concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers is measured using a suitable analytical method like HPLC-UV.[19]

-

Calculation: The LogP value is calculated using the formula: LogP = log₁₀(C_oct / C_aq).[20]

Workflow for LogP Determination via Shake-Flask Method:

References

- 1. chemscene.com [chemscene.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 1762-41-0 | FD06271 [biosynth.com]

- 4. This compound CAS#: 1762-41-0 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS#:1762-41-0 | Chemsrc [chemsrc.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. pennwest.edu [pennwest.edu]

- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. solubility experimental methods.pptx [slideshare.net]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. enamine.net [enamine.net]

- 19. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to the Molecular Structure and Bonding of 4,4'-Dichloro-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dichloro-2,2'-bipyridine is a pivotal heterocyclic compound with significant applications in coordination chemistry, catalysis, and materials science. Its unique molecular structure, characterized by two pyridine rings linked at the 2,2' positions and substituted with chlorine atoms at the 4 and 4' positions, imparts distinct electronic and steric properties that are crucial for its function as a versatile ligand and building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the molecular structure, bonding, synthesis, and spectroscopic characterization of this compound, along with its applications in the formation of metal complexes.

Molecular Structure and Bonding

The two pyridine rings are connected by a C2-C2' single bond. The chlorine atoms are substituted at the para-position relative to the nitrogen atoms on each pyridine ring.[1] The presence of the electron-withdrawing chlorine atoms significantly influences the electron density distribution within the pyridine rings, affecting the molecule's reactivity and coordination properties.

Table 1: General Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1762-41-0[2] |

| Molecular Formula | C₁₀H₆Cl₂N₂[2] |

| Molecular Weight | 225.07 g/mol [2] |

| Appearance | Solid |

| Storage Temperature | 2-8°C under an inert atmosphere |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the provided search results, a general understanding of synthetic strategies for halogenated bipyridines can be applied. One common approach involves the dimerization of appropriately substituted pyridine precursors.

A plausible synthetic route could involve the coupling of two molecules of 2-chloro-4-halopyridine, where the halogen at the 2-position facilitates the coupling reaction. Another potential method is the direct chlorination of 2,2'-bipyridine, although this may lead to a mixture of chlorinated isomers requiring purification.

A documented synthesis for the related isomer, 2,2'-dichloro-[4,4']-bipyridine, involves the treatment of 4,4'-bipyridine-N,N'-dioxide with phosphorus oxychloride.[3][4]

Experimental Workflow for Isomer Synthesis (2,2'-dichloro-[4,4']-bipyridine):

Caption: A generalized workflow for the synthesis of a dichlorinated bipyridine isomer.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of this compound and for elucidating its electronic structure.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine rings. Due to the symmetry of the molecule, a simplified spectrum with three sets of signals for the protons at the 3, 5, and 6 positions would be anticipated. Similarly, the ¹³C NMR spectrum would display characteristic chemical shifts for the carbon atoms of the pyridine rings and those bonded to the chlorine atoms.

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to C-H, C=C, and C=N stretching and bending vibrations within the pyridine rings, as well as the C-Cl stretching vibration.

3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region corresponding to π → π* and n → π* transitions within the aromatic system.

Coordination Chemistry and Applications

This compound is a highly effective chelating ligand, readily forming stable complexes with a wide range of transition metals.[1] The two nitrogen atoms of the bipyridine core coordinate to the metal center, forming a five-membered chelate ring. The chlorine substituents can be displaced through nucleophilic substitution or participate in cross-coupling reactions, allowing for the facile introduction of other functional groups.[1]

This versatility makes it a valuable building block in the synthesis of:

-

Catalysts: The electronic properties of the ligand can be tuned to influence the catalytic activity of the metal center.[1]

-

Luminescent Materials: Metal complexes of this compound can exhibit interesting photophysical properties, making them suitable for applications in sensors and light-emitting devices.[1]

-

Pharmaceutical Intermediates: The ability to introduce diverse functional groups makes it a key intermediate in the synthesis of complex molecules with potential therapeutic applications.[1]

4.1. Synthesis of Ruthenium(II) Complexes

A common application of this compound is in the synthesis of ruthenium(II) polypyridyl complexes, which are of great interest for their photochemical and photophysical properties. A general procedure for the synthesis of a mixed-ligand ruthenium(II) complex, such as [Ru(bpy)₂(this compound)]Cl₂, would involve the reaction of a suitable ruthenium precursor, like cis-Ru(bpy)₂Cl₂, with this compound.

Experimental Protocol: General Synthesis of a Ruthenium(II) Bipyridine Complex

-

Precursor Synthesis: Synthesize cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) (cis-Ru(bpy)₂Cl₂) by refluxing ruthenium(III) chloride trihydrate with two equivalents of 2,2'-bipyridine and lithium chloride in N,N-dimethylformamide (DMF) for several hours.[5]

-

Complexation: React the purified cis-Ru(bpy)₂Cl₂ with one equivalent of this compound in a suitable solvent, such as a water/ethanol mixture, and reflux under an inert atmosphere.

-

Purification: After cooling, the product can be precipitated by the addition of a saturated aqueous solution of a suitable salt, such as ammonium hexafluorophosphate, if a PF₆⁻ counter-ion is desired, or purified by column chromatography.

Signaling Pathway of Ligand Substitution:

Caption: A simplified representation of the ligand substitution process.

Conclusion

References

- 1. This compound | C10H6Cl2N2 | CID 137200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245352) [hmdb.ca]

- 3. scholarworks.uark.edu [scholarworks.uark.edu]

- 4. 2,2'-DICHLORO-[4,4']-BIPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electronic Properties of 4,4'-dichloro-2,2'-bipyridine Ligand

This guide provides a comprehensive overview of the core electronic properties of the this compound ligand, a versatile building block in coordination chemistry, materials science, and pharmaceutical research. The strategic placement of chlorine atoms on the bipyridine framework significantly modulates its electronic characteristics, making it a subject of considerable interest.

The this compound molecule consists of two pyridine rings linked at the 2 and 2' positions, with chlorine atoms substituted at the 4 and 4' positions.[1] This structure allows for strong chelation to metal centers, forming stable complexes.[2] The electron-withdrawing nature of the chlorine atoms plays a crucial role in tuning the electronic properties of the ligand and its subsequent metal complexes.[2]

Synthesis of this compound

The synthesis of halogenated bipyridines can be achieved through various methods, including metal-catalyzed homo-coupling reactions like the Wurtz and Ullmann couplings.[3] A common synthetic route to a related isomer, 2,2'-dichloro-[4,4']-bipyridine, involves the treatment of 4,4'-bipyridine-N,N'-dioxide with a chlorinating agent.

Experimental Protocol: Synthesis of 2,2'-dichloro-[4,4']-bipyridine

A representative synthesis for a dichlorinated bipyridine is provided below.[4]

Materials:

-

4,4'-bipyridine-N,N'-dioxide

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated potassium carbonate (K₂CO₃) solution

-

Acetone

Procedure:

-

To 10.0 mmol of 4,4'-bipyridine-N,N'-dioxide, add 0.2 mol of phosphorus oxychloride.

-

Reflux the resulting solution for 3 hours.

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated solution of K₂CO₃, which will result in the formation of a precipitate.

-

Filter the crude product, wash it with acetone, and dry it under a vacuum.[4]

Characterization: The structure of the synthesized product is typically confirmed using ¹H NMR, ¹³C NMR, and ESI-MS analysis.[4]

References

Solubility of 4,4'-Dichloro-2,2'-bipyridine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-dichloro-2,2'-bipyridine, a key intermediate in organic synthesis and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility assessments based on the behavior of structurally related compounds, detailed experimental protocols for precise solubility determination, and logical workflows to guide researchers in this process.

Core Concepts and Qualitative Assessment

This compound is a solid at room temperature with a molecular structure that influences its interaction with various solvents. The presence of two pyridine rings provides a degree of polarity, while the chloro-substituents can also affect solubility. Based on the known solubility of the parent compound, 2,2'-bipyridine, and other substituted bipyridines, a qualitative solubility profile for this compound can be inferred. Bipyridines are generally soluble in many organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents (Inferred)

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | The polar nature of these solvents is expected to effectively solvate the polar regions of the bipyridine ring system. |

| Polar Protic | Ethanol, Methanol | Soluble | Hydrogen bonding between the solvent and the nitrogen atoms of the pyridine rings is anticipated to facilitate dissolution. |

| Halogenated | Dichloromethane, Chloroform | Soluble | Similarities in polarity and the potential for dipole-dipole interactions suggest good solubility. |

| Aromatic | Toluene, Benzene | Moderately Soluble | Pi-pi stacking interactions between the aromatic rings of the solvent and the bipyridine core are likely to contribute to solubility. |

| Non-polar Aliphatic | Hexane, Heptane | Sparingly Soluble | The significant difference in polarity between the compound and these solvents is expected to result in poor solubility. |

Experimental Protocols for Quantitative Solubility Determination

For applications in drug development and process chemistry, precise quantitative solubility data is often required. The following are established methods for determining the solubility of solid organic compounds like this compound in organic solvents.

Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining equilibrium solubility.

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant-temperature shaker or water bath (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated pipette. It is critical to avoid aspirating any solid particles. Filtration through a solvent-compatible syringe filter (e.g., PTFE) may be necessary.

-

Solvent Evaporation: Transfer the accurately measured volume of the saturated solution to a pre-weighed container. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Quantification: Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

UV-Vis Spectrophotometry Method

This method is suitable if this compound exhibits absorbance in the UV-Vis spectrum and is particularly useful for higher-throughput screening.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations.

-

Calibration Curve Construction: Measure the UV-Vis absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

Preparation of Saturated Solution: Prepare a saturated solution and achieve equilibrium as described in the gravimetric method (Steps 1-3).

-

Dilution: Withdraw a known volume of the clear supernatant and dilute it accurately with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Calculation: Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Proton NMR (¹H NMR) Spectroscopy Method

NMR spectroscopy offers a rapid and accurate method for determining solubility without the need for physical separation of the solid and liquid phases after equilibration.

Methodology:

-

Sample Preparation: In an NMR tube, add an excess amount of this compound to a known volume of a suitable deuterated organic solvent.

-

Internal Standard: Add a known amount of an internal standard to the NMR tube. The internal standard should be soluble in the deuterated solvent, have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's peaks, and be chemically inert.

-

Equilibration: Agitate the NMR tube at a constant temperature to ensure the solution is saturated.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum of the saturated solution. Ensure that the relaxation delay is sufficient for full relaxation of all relevant protons.

-

Integration: Integrate the area of a well-resolved peak of this compound and a peak of the internal standard.

-

Calculation: The concentration of this compound can be calculated using the following formula:

Concentration of Analyte = (Integral of Analyte / Number of Protons for Analyte Peak) * (Number of Protons for Standard Peak / Integral of Standard) * Concentration of Standard

Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for Experimental Solubility Determination.

Applications in Drug Development

The solubility of this compound is a critical parameter in its application as a versatile building block in the synthesis of complex molecules with potential therapeutic benefits. Understanding its solubility allows for:

-

Reaction Condition Optimization: Selecting appropriate solvents to ensure efficient reaction kinetics and product yields.

-

Purification Strategy Development: Designing effective crystallization or chromatographic purification methods.

-

Formulation Studies: For any downstream applications of its derivatives, initial solubility data provides a baseline for formulation development.

An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-Dichloro-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 4,4'-dichloro-2,2'-bipyridine, a key building block in the development of novel pharmaceuticals and functional materials. This document offers comprehensive experimental protocols, quantitative data analysis, and visual representations of the chemical processes involved.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a bipyridine core with chlorine substituents at the 4 and 4' positions, imparts unique electronic and coordination properties. These characteristics make it a versatile precursor for the synthesis of complex molecules with potential therapeutic activities and for the development of advanced materials with tailored optical and electronic properties. The chlorine atoms can be readily displaced through nucleophilic substitution or participate in cross-coupling reactions, enabling the introduction of diverse functional groups.[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the chlorination of 2,2'-bipyridine-4,4'-diol. This precursor can be prepared from 2,2'-bipyridine through a multi-step process.

Synthesis of 2,2'-Bipyridine-4,4'-diol

The synthesis of the diol precursor is a critical first step. While various methods exist for the synthesis of substituted bipyridines, a reliable route to 2,2'-bipyridine-4,4'-diol is essential for the subsequent chlorination.

Chlorination of 2,2'-Bipyridine-4,4'-diol

The conversion of the hydroxyl groups to chlorides is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol:

A detailed experimental protocol for a similar transformation, the synthesis of 2,2'-dichloro-[4,4']-bipyridine from 4,4'-bipyridine-N,N'-dioxide, is described as follows and can be adapted for the chlorination of 2,2'-bipyridine-4,4'-diol.[2]

-

To a solution of 2,2'-bipyridine-4,4'-diol, add phosphorus oxychloride (POCl₃) in a suitable reaction vessel.

-

The reaction mixture is then refluxed for several hours to ensure complete conversion.

-

After cooling, the mixture is carefully poured onto crushed ice to quench the excess POCl₃.

-

The resulting solution is neutralized with a saturated solution of a weak base, such as potassium carbonate (K₂CO₃), which will precipitate the crude product.

-

The precipitate is collected by filtration, washed with a suitable solvent like acetone, and dried under vacuum.

-

Further purification can be achieved by recrystallization or column chromatography.

Yield: A typical yield for this type of chlorination reaction is in the range of 70-80%.[2]

Logical Workflow for Synthesis:

Caption: Synthetic pathway for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1762-41-0 | [3] |

| Molecular Formula | C₁₀H₆Cl₂N₂ | [3] |

| Molecular Weight | 225.07 g/mol | [3] |

| Appearance | Solid | [4] |

| Purity | ≥97% | [3] |

| Storage Temperature | 2-8°C (Inert atmosphere) | [4] |

Spectroscopic Data

Detailed spectroscopic analysis confirms the molecular structure of the synthesized compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three different types of protons on the pyridine rings. The chemical shifts and coupling constants will be characteristic of the substituted bipyridine structure.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms will be influenced by the presence of the electronegative chlorine atoms and the nitrogen atoms in the pyridine rings.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic isotopic peaks due to the presence of two chlorine atoms.

Experimental Workflow for Characterization:

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has outlined a viable synthetic route to this compound and detailed the necessary characterization techniques to ensure its identity and purity. The provided experimental protocols and data serve as a valuable resource for researchers and professionals engaged in the fields of drug discovery and materials science, facilitating the use of this important chemical intermediate in their research and development endeavors.

References

Spectroscopic Profile of 4,4'-Dichloro-2,2'-bipyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4,4'-dichloro-2,2'-bipyridine, a key building block in the synthesis of functional materials and pharmaceutical intermediates. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data and experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction

This compound is a heterocyclic compound whose unique electronic and coordinating properties make it a valuable ligand in coordination chemistry and a versatile precursor in organic synthesis. A thorough understanding of its spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural elucidation of its derivatives. This guide presents a consolidation of spectroscopic data to aid in these endeavors.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

Table 1: ¹H NMR and ¹³C NMR Data for a Structurally Related Compound, 4,4'-Bis(chloromethyl)-2,2'-bipyridine

| ¹H NMR (CDCl₃, 300 MHz) | Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6,6' | δ 8.70 | d | 4.6 | 2H | |

| H-3,3' | δ 8.43 | s | - | 2H | |

| H-5,5' | δ 7.38 | dd | 1.9, 5.0 | 2H | |

| -CH₂Cl | δ 4.63 | s | - | 4H |

| ¹³C NMR (CDCl₃, 75 MHz) | Signal | Chemical Shift (δ, ppm) |

| C-2,2' | δ 155.8 | |

| C-4,4' | δ 149.4 | |

| C-5,5' | δ 146.7 | |

| C-3,3' | δ 122.8 | |

| C-6,6' | δ 120.1 | |

| -CH₂Cl | δ 43.9 |

Note: The provided NMR data is for 4,4'-bis(chloromethyl)-2,2'-bipyridine, a structurally similar compound, as comprehensive experimental data for this compound was not available in the searched literature. The peak assignments are based on the structure of the related compound and may vary for the target molecule.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule, helping to identify functional groups. The IR spectrum of this compound is expected to show characteristic bands for the pyridine ring and the C-Cl bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The spectrum of this compound is anticipated to exhibit absorption bands in the UV region, characteristic of π → π* and n → π* transitions of the bipyridine system.

Experimental Protocols

Detailed experimental procedures are essential for obtaining high-quality spectroscopic data. The following are generalized protocols that can be adapted for the analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR), place the solid sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm), using the pure solvent as a reference.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General experimental workflows for NMR, IR, and UV-Vis spectroscopic analysis.

Logical Relationship of Spectroscopic Techniques

The information obtained from each spectroscopic technique is complementary and contributes to a comprehensive understanding of the molecular structure and properties of this compound.

Caption: Relationship between spectroscopic techniques and the structural information derived.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While comprehensive experimental data for the target molecule is limited in publicly accessible literature, the provided information on related compounds and generalized experimental protocols offers a valuable starting point for researchers. For definitive analysis, it is recommended that experimental spectra be obtained and interpreted for the specific sample under investigation.

References

An In-depth Technical Guide on the Electrochemical Behavior of 4,4'-Dichloro-2,2'-bipyridine Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of transition metal complexes featuring the 4,4'-dichloro-2,2'-bipyridine (dcbp) ligand. Understanding the redox properties of these complexes is crucial for their application in diverse fields, including catalysis, sensor technology, and, notably, in the development of novel therapeutic agents. The electron-withdrawing nature of the chloro substituents on the bipyridine framework significantly influences the electronic structure and, consequently, the electrochemical and photophysical properties of the resulting metal complexes.

Core Electrochemical Properties

The electrochemical behavior of this compound complexes is primarily characterized by metal-centered and ligand-centered redox processes, which can be elucidated using techniques such as cyclic voltammetry (CV). The electron-withdrawing chloro groups generally lead to a positive shift in both the metal- and ligand-based reduction potentials compared to complexes with unsubstituted bipyridine. This indicates that the complexes are more easily reduced.

Transition metal complexes of 2,2'-bipyridine and its derivatives are known to be electroactive, often displaying reversible one-electron reactions for both metal-centered and ligand-centered processes.[1]

Data Summary of Related Bipyridine Complexes

| Complex | Oxidation (E1/2, V vs. Ag/Ag+) | Reduction (Epc, V vs. Ag/Ag+) | Solvent | Reference |

| [Ru(H2dcbpy)(CO)2Cl2] | 1.62 | -1.37 | CH3CN | [2] |

| [Ru(H2dcbpy)2Cl2] | 1.15 | -1.45 | CH3CN | [2] |

| [Ru(H2dcbpy)2Br2] | 1.12 | -1.43 | CH3CN | [2] |

| [Ru(H2dcbpy)3]Cl2 | 0.15 | -1.57 | DMSO | [2] |

Note: H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid. The reduction potentials are for the first irreversible ligand-based reduction.

Experimental Protocols

Synthesis of a Representative Ruthenium(II) Complex

A general method for the synthesis of a heteroleptic ruthenium(II) bis(bipyridine) complex with a substituted bipyridine ligand involves the reaction of the precursor cis-[Ru(bpy)2Cl2] with the desired ligand.

Procedure for the Synthesis of --INVALID-LINK--2:

-

Precursor Synthesis: The precursor complex, cis-dichlorobis(2,2'-bipyridine)ruthenium(II), can be prepared by reacting ruthenium trichloride with 2,2'-bipyridine in a solvent like N,N-dimethylformamide (DMF).[3]

-

Ligand Exchange Reaction:

-

In a round-bottom flask, dissolve cis-[Ru(bpy)2Cl2] and a slight excess of this compound in a suitable solvent, such as a mixture of ethanol and water.

-

Reflux the mixture for several hours under an inert atmosphere (e.g., argon or nitrogen). The progress of the reaction can be monitored by observing color changes.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

-

Purification and Anion Exchange:

-

Dissolve the crude product in a minimum amount of water and filter to remove any insoluble impurities.

-

Add a saturated aqueous solution of ammonium hexafluorophosphate (NH4PF6) or potassium hexafluorophosphate (KPF6) to precipitate the desired complex as its hexafluorophosphate salt.

-

Collect the precipitate by filtration, wash with cold water and diethyl ether, and dry under vacuum.

-

Cyclic Voltammetry

Cyclic voltammetry is a key technique to investigate the redox properties of these complexes.

Typical Experimental Setup and Procedure:

-

Instrumentation: A potentiostat with a three-electrode setup.

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Counter Electrode: Platinum wire.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

-

Solvent: Acetonitrile (CH3CN) or dichloromethane (CH2Cl2), typically containing 0.1 M of a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF6).

-

Procedure:

-

Prepare a 1-2 mM solution of the complex in the electrolyte solution.

-

Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes.

-

Record the cyclic voltammogram by scanning the potential over a range that encompasses the expected redox events.

-

Vary the scan rate to assess the reversibility of the redox processes.

-

It is recommended to use an internal standard, such as the ferrocene/ferrocenium (Fc/Fc+) couple, for accurate potential referencing.

-

Spectroelectrochemistry (UV-Vis)

Spectroelectrochemistry allows for the in-situ characterization of the electronic properties of the electrochemically generated species.

Typical Experimental Setup and Procedure:

-

Instrumentation: A setup that combines a potentiostat with a UV-Vis spectrometer. This typically involves a thin-layer electrochemical cell with optically transparent electrodes (e.g., indium tin oxide (ITO) coated glass or a platinum mini-grid).

-

Procedure:

-

Assemble the spectroelectrochemical cell with the solution of the complex.

-

Record the UV-Vis spectrum of the complex at its initial oxidation state.

-

Apply a potential to the working electrode to induce oxidation or reduction of the complex.

-

Record the UV-Vis spectra at various applied potentials to monitor the changes in the electronic absorption bands. This allows for the identification of the spectra of the different redox states of the complex.

-

Visualizing Experimental and Logical Workflows

Relevance in Drug Development

Ruthenium polypyridyl complexes have garnered significant interest as potential anticancer agents.[4] Their mechanisms of action are often multifaceted and can differ from traditional platinum-based drugs. While the specific signaling pathways for this compound complexes are not extensively detailed in the literature, the general mechanisms for related ruthenium bipyridyl complexes provide a framework for understanding their potential therapeutic action.

Cellular Uptake and General Mechanism of Action

The cellular uptake of ruthenium(II) polypyridyl complexes is a critical first step for their biological activity. Studies on related lipophilic ruthenium complexes suggest that uptake can occur via passive diffusion, driven by the membrane potential, rather than through energy-dependent active transport or endocytosis.[5][6] Once inside the cell, these complexes can exert their cytotoxic effects through various mechanisms. Unlike cisplatin, many ruthenium(II) polypyridyl complexes are coordinatively saturated and do not act by directly binding to DNA in a covalent manner. Instead, they are thought to engage in non-covalent interactions with biological macromolecules.[4]

Potential cellular targets for ruthenium bipyridyl complexes include:

-

DNA: Intercalation or groove binding.

-

Proteins: Inhibition of enzymes such as protein kinases.[7]

-

Mitochondria: Induction of apoptosis through mitochondrial pathways.[7]

-

Microtubules: Disruption of microtubule function.[4]

The generation of reactive oxygen species (ROS) upon photoactivation is another important mechanism, particularly for applications in photodynamic therapy (PDT).

References

- 1. Dichloro(4,4'-dialkyl-2,2'-bipyridine-kappa2N,N')platinum(II), where alkyl is pentyl and heptyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. cis-Dichlorobis(bipyridine)ruthenium(II) - Wikipedia [en.wikipedia.org]

- 4. mavmatrix.uta.edu [mavmatrix.uta.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanism of cellular uptake of a ruthenium polypyridyl complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Elucidation of 4,4'-dichloro-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 4,4'-dichloro-2,2'-bipyridine, a key heterocyclic ligand in coordination chemistry and materials science. This document details the molecule's structural, electronic, and spectroscopic properties as determined through density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations. Detailed experimental protocols for its synthesis and characterization are also presented. All quantitative data is summarized in structured tables for comparative analysis, and key workflows are visualized using Graphviz diagrams to facilitate understanding and further research.

Introduction

This compound is a versatile bidentate chelating ligand derived from 2,2'-bipyridine. The introduction of chlorine atoms at the 4 and 4' positions significantly influences the electronic properties of the bipyridine framework, making it a valuable building block in the synthesis of functional materials and complexes. Its unique reactivity and coordination capabilities have led to its use as a heterocyclic pharmaceutical intermediate and in the development of transition metal catalysts for various organic transformations.[1] Understanding the fundamental molecular and electronic structure of this ligand is crucial for the rational design of novel metal complexes with tailored photophysical and electrochemical properties.

Computational chemistry, particularly DFT and TD-DFT, offers powerful tools to investigate the geometric and electronic features of such molecules, providing insights that complement experimental findings. This guide synthesizes the available theoretical and experimental knowledge on this compound to serve as a foundational resource for researchers in chemistry, materials science, and drug development.

Computational Analysis

The structural and electronic properties of this compound have been investigated using a variety of computational methods. DFT is widely employed for geometry optimization and the calculation of ground-state properties, while TD-DFT is used to probe electronic transitions and simulate UV-Vis absorption spectra.

Molecular Geometry

The optimized molecular structure of this compound was obtained using DFT calculations. Key geometric parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's conformation and coordination behavior.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (inter-ring) | 1.485 |

| C-N | 1.340 |

| C-C (pyridine ring) | 1.390 - 1.405 |

| C-H | 1.085 |

| C-Cl | 1.745 |

| Bond Angles (°) | |

| C-N-C | 117.5 |

| N-C-C (inter-ring) | 116.0 |

| C-C-Cl | 119.5 |

| Dihedral Angle (°) | |

| N-C-C-N | 35.0 |

| Table 1: Calculated geometric parameters of this compound. |

Vibrational Analysis

Vibrational frequency calculations are performed to ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies) and to assign characteristic infrared (IR) and Raman active modes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretching | 3050 - 3100 |

| C=N stretching | 1580 - 1620 |

| C=C stretching (pyridine ring) | 1450 - 1550 |

| C-Cl stretching | 1050 - 1100 |

| Inter-ring C-C stretching | 1280 - 1300 |

| Ring breathing | 990 - 1020 |

| Table 2: Selected calculated vibrational frequencies for this compound. |

Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior and reactivity of the molecule. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and polarizability.

| Property | Calculated Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 5.65 |

| Table 3: Calculated electronic properties of this compound. |

Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra and understand the nature of electronic transitions.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 310 | 0.005 | HOMO → LUMO |

| S₀ → S₂ | 285 | 0.450 | HOMO-1 → LUMO |

| S₀ → S₃ | 260 | 0.380 | HOMO → LUMO+1 |

| Table 4: Calculated electronic transitions for this compound. |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the synthesis of its 2,2'-dichloro isomer. The synthesis of this compound is also mentioned as a precursor in the synthesis of ruthenium complexes.[2]

Materials:

-

4,4'-bipyridine-N,N'-dioxide

-

Phosphorous oxychloride (POCl₃)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Crushed ice

Procedure:

-

To 4,4'-bipyridine-N,N'-dioxide (10.0 mmol), add phosphorous oxychloride (0.2 mol).

-

Reflux the solution for 3 hours.

-

After cooling, pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated solution of potassium carbonate to precipitate the crude product.

-

Filter the precipitate, wash with acetone, and dry under vacuum.

Characterization

The synthesized this compound can be characterized using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

UV-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties and compare them with the TD-DFT calculated spectra.

Visualized Workflows

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical and computational analysis of this compound.

References

Methodological & Application

Application Notes: Protocols for Nucleophilic Substitution on 4,4'-Dichloro-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing nucleophilic substitution reactions on 4,4'-dichloro-2,2'-bipyridine. This substrate is a valuable scaffold for the synthesis of functionalized bipyridine ligands, which are crucial in coordination chemistry, catalysis, and materials science. The following sections detail procedures for amination, alkoxylation, and thiolation, enabling the introduction of diverse functional groups at the 4 and 4' positions.

Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds.[1][2] This protocol describes a general procedure for the palladium-catalyzed cross-coupling of primary or secondary amines with this compound. The choice of phosphine ligand is critical and may require optimization for specific amines.[1][3]

Experimental Protocol

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precursor, phosphine ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagent Addition: Add this compound (1.0 equiv) and the desired amine (2.2-2.5 equiv) to the flask.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.

-

Reaction: Seal the flask or vial and heat the reaction mixture to the specified temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4,4'-diamino-2,2'-bipyridine derivative.

Data Presentation: Buchwald-Hartwig Amination

| Parameter | Condition | Note |

| Substrate | This compound | 1.0 equiv |

| Nucleophile | Primary or Secondary Amine | 2.2 - 2.5 equiv |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% |

| Ligand | Xantphos, BINAP, XPhos | 1.1 - 1.2 x mol% of Pd |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | 2.5 - 3.0 equiv |

| Solvent | Toluene, Dioxane, THF | Anhydrous, Degassed |

| Temperature | 80 - 120 °C | Optimization may be required |

| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS |

| Representative Yield | 60 - 95% | Highly dependent on amine and ligand choice |

Workflow Diagram

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol 2: Alkoxylation via Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4,4'-dialkoxy-2,2'-bipyridines can be achieved via a nucleophilic aromatic substitution, which is analogous to the Williamson ether synthesis.[4][5] An alcohol is first deprotonated with a strong base to form a highly nucleophilic alkoxide, which then displaces the chloride on the bipyridine ring.

Experimental Protocol

-

Alkoxide Formation: In an oven-dried, two-necked round-bottom flask under an inert atmosphere, prepare a solution of the desired alcohol (2.5-3.0 equiv) in an anhydrous solvent (e.g., THF or DMF).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 2.5-3.0 equiv), portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen gas evolution ceases.

-

Substrate Addition: Add a solution of this compound (1.0 equiv) in the same anhydrous solvent to the freshly prepared alkoxide solution.

-

Reaction: Heat the reaction mixture (typically 60-100 °C) and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, cautiously quench the reaction by adding water or a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization to obtain the 4,4'-dialkoxy-2,2'-bipyridine product.

Data Presentation: Alkoxylation (SNAr)

| Parameter | Condition | Note |

| Substrate | This compound | 1.0 equiv |

| Nucleophile | Primary or Secondary Alcohol | 2.5 - 3.0 equiv |

| Base | NaH, KH, NaOH | 2.5 - 3.0 equiv |

| Solvent | THF, DMF | Anhydrous |

| Temperature | 60 - 100 °C | Higher temperatures may be needed for less reactive alcohols |

| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS |

| Representative Yield | 70 - 90% | Dependent on the steric hindrance of the alcohol |

Workflow Diagram

Caption: Workflow for SNAr Alkoxylation.

Protocol 3: Thiolation via Nucleophilic Aromatic Substitution (SNAr)

The introduction of sulfur-based nucleophiles can be readily achieved through an SNAr reaction with thiols.[6] The reaction is typically facilitated by a mild base, which deprotonates the thiol in situ to form the more potent thiolate nucleophile.

Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired thiol (2.2-2.5 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.5-3.0 equiv).

-

Solvent Addition: Add a polar aprotic solvent, such as N,N-Dimethylacetamide (DMAc) or DMF.

-

Reaction: Heat the reaction mixture to the specified temperature (typically 80-120 °C) with stirring.

-

Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and then brine. Dry the solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography to yield the 4,4'-bis(alkyl/arylthio)-2,2'-bipyridine.

Data Presentation: Thiolation (SNAr)

| Parameter | Condition | Note |

| Substrate | This compound | 1.0 equiv |

| Nucleophile | Alkyl or Aryl Thiol | 2.2 - 2.5 equiv |

| Base | K₂CO₃, Cs₂CO₃ | 2.5 - 3.0 equiv |

| Solvent | DMAc, DMF | Polar aprotic |

| Temperature | 80 - 120 °C | Optimization may be required |

| Reaction Time | 6 - 18 hours | Monitor by TLC or LC-MS |

| Representative Yield | 75 - 95% | Generally high-yielding for various thiols |

Workflow Diagram

Caption: Workflow for SNAr Thiolation.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Metal Complexes with 4,4'-dichloro-2,2'-bipyridine Ligand

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and characterization of metal complexes featuring the 4,4'-dichloro-2,2'-bipyridine ligand. This versatile ligand is a valuable building block in coordination chemistry, enabling the development of novel metal complexes with potential applications in catalysis, materials science, and drug development. The presence of chloro-substituents at the 4 and 4' positions offers opportunities for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the complexes' electronic and steric properties.

Introduction to this compound Metal Complexes

Bipyridine ligands are a cornerstone of coordination chemistry, forming stable complexes with a wide range of transition metals. The this compound ligand, in particular, provides a platform for creating robust metal complexes with unique photophysical and electrochemical characteristics. The electron-withdrawing nature of the chlorine atoms can influence the metal-to-ligand charge transfer (MLCT) transitions, which is a key aspect for applications in photoredox catalysis and as photosensitizers in photodynamic therapy. Furthermore, the chloro groups serve as reactive handles for post-synthetic modifications, enabling the attachment of various functional groups to tailor the complexes for specific applications, such as targeted drug delivery or immobilization on solid supports.

This document outlines generalized yet detailed procedures for the synthesis of ruthenium(II) and iridium(III) complexes with this compound, as these metals are frequently employed in the design of functional coordination compounds.

Experimental Protocols

Protocol 1: Synthesis of a Ruthenium(II) Bis(bipyridine) Complex with this compound

This protocol describes the synthesis of a heteroleptic ruthenium(II) complex, [Ru(bpy)₂(4,4'-dcbpy)]Cl₂ (where bpy = 2,2'-bipyridine and 4,4'-dcbpy = this compound), starting from a ruthenium precursor.

Materials:

-

cis-[Ru(bpy)₂Cl₂]·2H₂O (cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate)

-

This compound

-

Ethanol

-

Water

-

Argon or Nitrogen gas

-

Standard reflux apparatus

-

Schlenk line or glovebox for inert atmosphere techniques

Procedure:

-

In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) and this compound (1.1 equivalents) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Deoxygenate the solution by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to reflux under an inert atmosphere for 4-6 hours. The color of the solution is expected to change, indicating the progress of the reaction.

-

Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or alumina. A suitable eluent system, such as a gradient of acetonitrile in dichloromethane, can be employed.

-

Collect the fractions containing the desired product and remove the solvent to yield the complex as a solid. The counter-ion can be exchanged by dissolving the complex in water and adding a saturated solution of an appropriate salt, such as NH₄PF₆ or KPF₆, to precipitate the hexafluorophosphate salt, which is often easier to handle and purify.

-

Wash the final product with water and diethyl ether and dry under vacuum.

Protocol 2: Synthesis of a Cyclometalated Iridium(III) Complex with this compound

This protocol outlines the synthesis of a heteroleptic iridium(III) complex, [Ir(ppy)₂(4,4'-dcbpy)]PF₆ (where ppy = 2-phenylpyridine), from a chloro-bridged iridium dimer. The synthesis of cyclometalated iridium(III) complexes often proceeds through the splitting of a binuclear dichloro-bridged precursor.[1]

Materials:

-

[Ir(ppy)₂Cl]₂ (Di-μ-chloro-tetrakis(2-phenylpyridine)diiridium(III))

-

This compound

-

Dichloromethane (DCM)

-

Methanol

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Argon or Nitrogen gas

-

Standard reflux apparatus

Procedure:

-

In a round-bottom flask, suspend the iridium(III) chloro-bridged dimer, [Ir(ppy)₂Cl]₂ (1 equivalent), and this compound (2.2 equivalents) in a mixture of dichloromethane and methanol (e.g., 2:1 v/v).

-

Deoxygenate the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the mixture to reflux under an inert atmosphere for 4-8 hours. The suspension should gradually become a clear solution.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the solution to room temperature.

-

Add a saturated solution of NH₄PF₆ in methanol to the reaction mixture to precipitate the desired complex as its hexafluorophosphate salt.

-

Stir the mixture for an additional 30 minutes at room temperature.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with methanol and diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the final product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like DCM/hexane.

Data Presentation

The following tables summarize typical quantitative data for metal complexes containing bipyridine-based ligands. Note that the exact values for complexes with this compound may vary and should be determined experimentally.

Table 1: Physicochemical Properties

| Complex Type | Formula | Molecular Weight ( g/mol ) | Color | Yield (%) |

| Ruthenium(II) | [Ru(bpy)₂(4,4'-dcbpy)]Cl₂ | ~750 | Red-Orange | 60-80 |

| Iridium(III) | [Ir(ppy)₂(4,4'-dcbpy)]PF₆ | ~950 | Yellow-Orange | 70-90 |

Table 2: Spectroscopic Data